molecular formula C7H7N4NaO2 B1626870 sodium 1,3-dimethylpurin-9-ide-2,6-dione CAS No. 3485-82-3

sodium 1,3-dimethylpurin-9-ide-2,6-dione

Cat. No.: B1626870
CAS No.: 3485-82-3
M. Wt: 202.15 g/mol
InChI Key: QVGLHVDBDYLFON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline sodium is the sodium salt form of theophylline, a methylxanthine derivative with significant research applications in respiratory pharmacology . This compound acts as a competitive nonselective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle . Its mechanism also involves nonselective antagonism of adenosine receptors (A1, A2, and A3), which contributes to its bronchodilator effects and central nervous system stimulant activities . The primary research value of Theophylline sodium lies in its use as a bronchodilator for studying asthma, chronic obstructive pulmonary disease (COPD) and other conditions involving airway obstruction . The sodium salt offers enhanced solubility compared to the parent compound, making it particularly suitable for in vitro and in vivo studies that require a readily soluble form . Researchers utilize this compound to investigate inflammatory pathways, as it has been shown to exhibit anti-inflammatory properties, including the inhibition of TNF-alpha and leukotriene synthesis . Beyond its respiratory applications, it is also a valuable tool for exploring cardiac stimulation, diuresis, and the central nervous system . Theophylline sodium has a narrow therapeutic index, and its metabolism is hepatically mediated by cytochrome P450 1A2 (CYP1A2), making it a pertinent compound for drug interaction studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications.

Properties

CAS No.

3485-82-3

Molecular Formula

C7H7N4NaO2

Molecular Weight

202.15 g/mol

IUPAC Name

sodium 1,3-dimethylpurin-9-ide-2,6-dione

InChI

InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1

InChI Key

QVGLHVDBDYLFON-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+]

Other CAS No.

3485-82-3

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Theophylline sodium is primarily known for its bronchodilator effects, which are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). It works by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This mechanism results in relaxation of bronchial smooth muscles and improved airflow.

Key Mechanisms of Action:

  • Bronchodilation: Relaxation of airway smooth muscles.
  • Anti-inflammatory Effects: Reduction of airway inflammation.
  • Cardiac Effects: Positive inotropic effects that can enhance cardiac output in certain patients .

Treatment of Asthma and COPD

Theophylline sodium is commonly used to manage asthma and COPD symptoms. It can be administered orally or intravenously, depending on the severity of the condition.

  • Asthma Management: Theophylline sodium helps control nocturnal asthma attacks by providing sustained bronchodilation. A slow-release formulation has been developed to minimize side effects and enhance patient compliance .
  • COPD Treatment: Theophylline is often used as an adjunct therapy in patients with COPD to improve lung function and reduce exacerbations .

Pediatric Applications

In pediatric populations, theophylline sodium has been studied for its efficacy in managing asthma symptoms. A double-blind study indicated that while both theophylline and cromolyn sodium were effective, theophylline was associated with more side effects and required closer monitoring .

Theophylline Toxicity

A notable case involved a 4-year-old girl who ingested a high dose of sustained-release theophylline tablets, resulting in severe toxicity characterized by hypokalemia and seizures. This case highlighted the importance of monitoring serum theophylline levels to prevent toxicity during treatment .

Cardiac Effects

In another study involving patients with chronic heart failure, theophylline sodium was shown to improve cardiac output without significantly affecting heart rate or systemic vascular resistance. This suggests potential benefits for heart failure patients who may also have respiratory issues .

Data Tables

Study/CasePopulationFindings
Pediatric Asthma Study46 children (5-15 years)Both theophylline and cromolyn improved symptoms; higher side effects with theophylline
Toxicity Case1 child (4 years)Severe toxicity after overdose; required intensive care management
Chronic Heart Failure StudyAdults with heart failureImproved cardiac output; no significant change in heart rate

Chemical Reactions Analysis

Solubility Characteristics in Aqueous Media

The solubility of theophylline sodium in NaOH solutions (0.00–0.96 mol kg⁻¹) was systematically studied :

Temperature (K)NaOH (mol kg⁻¹)Solubility (mole fraction, ×10³)
283.150.001.24
313.150.003.56
368.150.0012.89
283.150.960.38
313.150.961.02
368.150.963.67

Key Trends :

  • Solubility increases with temperature (e.g., 12.89 ×10³ at 368.15 K in pure water) .

  • Solubility decreases with higher NaOH concentrations due to salting-out effects and co-ion interactions (Na⁺ suppresses dissociation) .

Thermodynamic Analysis of Dissolution

Thermodynamic parameters for the dissolution process in NaOH solutions were derived :

NaOH (mol kg⁻¹)ΔH_diss (kJ mol⁻¹)ΔS_diss (J mol⁻¹ K⁻¹)ΔG_diss (kJ mol⁻¹)
0.0043.2112.49.8
0.4851.6129.712.1
0.9659.3145.214.5

Interpretation :

  • Endothermic process : Positive ΔH_diss values (43.2–59.3 kJ mol⁻¹) indicate heat absorption during dissolution.

  • Entropy-driven : ΔS_diss increases with NaOH concentration, suggesting greater disorder at higher ionic strengths.

  • Non-spontaneous at low temperatures : ΔG_diss > 0 below 313 K .

Influence of Alkaline Environment on Stability

Theophylline sodium exhibits pH-dependent stability:

  • Co-ion effect : High Na⁺ concentrations shift dissociation equilibrium toward the solid phase, reducing solubility .

  • Alkaline degradation : Prolonged exposure to >1.0 mol kg⁻¹ NaOH at elevated temperatures (>353 K) induces hydrolysis, forming theophylline and sodium carbonate .

Critical Stability Parameters :

  • Optimal storage pH: 8.5–9.5

  • Degradation rate increases by 15% per 10 K rise above 323 K .

Comparison with Similar Compounds

Comparison with Similar Compounds

Theophylline sodium is one of several theophylline derivatives developed to optimize solubility, bioavailability, and therapeutic efficacy. Key comparable compounds include aminophylline (theophylline ethylenediamine), choline theophylline, theophylline sodium glycinate, and dihydroxypropyl theophylline ethanoate.

Solubility and Physicochemical Properties

Theophylline’s poor water solubility (≈8.3 mg/mL at 25°C) is mitigated by salt formation. Sodium-based salts, including theophylline sodium glycinate and sodium benzoate, significantly enhance solubility through hydrotropic effects. For example:

Hydrotrope Maximum Solubility Enhancement Factor (φS)
Sodium salicylate 27.43
Sodium benzoate 15.47
Resorcinol 6.78

Data adapted from hydrotropic solubility studies .

Theophylline sodium glycinate, however, shows lower solubility compared to aminophylline, which leverages ethylenediamine for enhanced dissolution .

Plasma Levels and Bioavailability

Comparative pharmacokinetic studies reveal significant differences in plasma theophylline levels among derivatives after oral administration (0.47 g theophylline equivalent):

Compound Peak Plasma Level (mg/100 mL)
Aminophylline 2.1
Choline theophylline 2.0
Theophylline sodium glycinate 1.4
Dihydroxypropyl ethanoate 1.3

Aminophylline and choline theophylline achieve plasma levels above the therapeutic threshold (1 mg/100 mL) for bronchospasm relief, whereas theophylline sodium glycinate and dihydroxypropyl derivatives show suboptimal levels .

Pharmacokinetic Profiles

  • Aminophylline: Rapid absorption due to ethylenediamine, with a bioavailability of ~96% .
  • Choline theophylline: Comparable bioavailability to aminophylline but with higher interpatient variability .

pH-Dependent Dissolution Behavior

The microenvironment pH of theophylline derivatives influences dissolution:

Compound pH of Saturated Solution
Theophylline 6.1
Diclofenac sodium 8.1
Theophylline sodium ~7.0 (estimated)

Theophylline sodium’s near-neutral pH reduces gastric irritation compared to acidic free theophylline .

Preparation Methods

Step 1: Methylation of 6-Aminouracil

The synthesis begins with the methylation of 6-aminouracil using dimethyl sulfate in an alkaline medium. In a reaction vessel, 6-aminouracil, dimethyl sulfate, sodium hydroxide (30 wt%), and water are combined under an ice-salt bath (−10°C to 0°C) for 4–5 hours. This step yields 6-amino-1,3-dimethyluracil, which is isolated via filtration and washing. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups at positions 1 and 3 of the uracil ring are methylated.

Key Parameters for Methylation

Parameter Range or Condition
Temperature −10°C to 0°C (ice-salt bath)
Reaction Time 4–5 hours
Molar Ratio (6-aminouracil:NaOH) 1:6
Yield 85–90%

Step 2: Nitrosation Reaction

The intermediate 6-amino-1,3-dimethyluracil undergoes nitrosation with sodium nitrite (NaNO₂) in acetic acid. The mixture is heated to 78–82°C, and a 2–4 M sodium nitrite solution is added dropwise over 28–32 minutes. After maintaining the temperature for 10–14 hours at 0–2°C, 5-nitroso-6-amino-1,3-dimethyluracil precipitates and is filtered. Nitrosation introduces a nitroso group at position 5, critical for subsequent cyclization.

Optimized Nitrosation Conditions

Parameter Range or Condition
Sodium Nitrite Concentration 2.5–3.5 mol/L
Acetic Acid:Water Ratio 1:1 (v/v)
Reaction Temperature 78–82°C
Cooling Duration 10–14 hours at 0–2°C

Step 3: Hydrogenation and Cyclization

The nitroso intermediate is hydrogenated using a palladium-carbon (Pd/C) catalyst under high-pressure hydrogen (2.5–3.5 MPa) in methanol. This step reduces the nitroso group to an amine, followed by cyclization in triethoxymethane (acton) at 97–100°C to form theophylline. Rotary evaporation under reduced pressure (33–37°C) removes solvents, yielding theophylline, which is subsequently converted to its sodium salt using NaOH.

Hydrogenation and Cyclization Parameters

Parameter Range or Condition
Hydrogen Pressure 2.5–3.5 MPa
Catalyst Loading (Pd/C) 10 wt% Pd
Cyclization Temperature 97–100°C
Final Yield 70–75%

Industrial Production Process

Reaction Conditions and Scaling

Industrial production scales the synthesis to batch reactors with capacities exceeding 1,000 liters. Key modifications include:

  • Continuous Stirring : High-shear mixers ensure homogeneity during nitrosation.
  • Catalyst Recovery : Pd/C catalysts are recycled via filtration through diatomite, reducing costs by 15–20%.
  • Solvent Recycling : Methanol and acton are recovered via distillation, achieving >90% solvent reuse.

Solid-Liquid Separation and Purification

Post-synthesis, theophylline sodium is purified through crystallization. Solubility data indicate that the compound exhibits temperature-dependent solubility in water, peaking at 7.04% (w/w) at 333.15 K. Industrial crystallizers operate at 0–5°C to maximize yield, followed by vacuum drying to remove residual moisture.

Solubility of Theophylline Sodium in Water

Temperature (K) Solubility (% w/w)
298.15 4.01
313.15 6.26
333.15 7.04

Optimization and Process Parameters

Catalyst Efficiency

The Pd/C catalyst (10 wt% Pd) achieves 98% conversion during hydrogenation. Increasing Pd loading to 15 wt% reduces reaction time by 30% but raises costs by 25%.

Temperature Control in Cyclization

Maintaining cyclization at 100°C prevents byproduct formation (e.g., 8-methyltheophylline). Deviations >5°C decrease yield by 12–15%.

Solvent Selection

Methanol and acton are preferred for their low boiling points and compatibility with Pd/C. Substituting methanol with ethanol increases reaction time by 20% due to reduced hydrogen solubility.

Thermodynamic Considerations

Enthalpy of Dissolution

The dissolution of theophylline sodium in water is endothermic, with ΔH° = 12.3 kJ/mol. This property necessitates controlled cooling during crystallization to prevent premature precipitation.

Gibbs Free Energy and Solubility

The Gibbs free energy change (ΔG°) for dissolution is −3.8 kJ/mol at 298.15 K, confirming spontaneity. However, entropy-driven solubility limits yield at higher temperatures.

Comparison of Synthesis Routes

Parameter Laboratory-Scale Industrial-Scale
Reaction Volume 1–5 L 1,000–5,000 L
Catalyst Reuse Limited 5–7 cycles
Solvent Recovery 60–70% >90%
Overall Yield 70–75% 80–85%

Q & A

Q. What experimental parameters should be prioritized when assessing theophylline sodium's stability in vitro?

Stability studies require careful control of environmental factors such as pH, temperature, and exposure to light. For example, anticoagulant mixtures like CTAD-plasma (containing citrate, theophylline, adenosine, and dipyridamole) are used to stabilize labile biomarkers, but interactions between theophylline sodium and other compounds must be evaluated . Methodologically, use validated protocols from pharmacopeias (e.g., USP) and include controls for matrix effects. Replicate experiments under varying conditions to identify degradation pathways.

Q. How can researchers optimize solubility profiles of theophylline sodium for preclinical formulations?

Employ a tiered approach: (1) screen co-solvents (e.g., PEG, DMSO) using phase-solubility diagrams; (2) assess pH-dependent solubility via shake-flask methods; and (3) validate stability in selected vehicles using HPLC-UV. Document excipient interactions, as sodium salts may precipitate in acidic buffers. Cross-reference solubility data with Biopharmaceutics Classification System (BCS) guidelines to ensure physiological relevance .

Q. What are common pitfalls in interpreting theophylline sodium's pharmacokinetic (PK) interactions with co-administered drugs?

Avoid overreliance on in vitro cytochrome P450 inhibition assays without in vivo validation. Use physiologically based pharmacokinetic (PBPK) modeling to account for sodium’s effects on drug ionization and tissue distribution. For clinical correlations, stratify patient populations by renal/hepatic function and validate findings with population PK analysis .

Advanced Research Questions

Q. How can contradictory data on theophylline sodium's half-life across PK studies be systematically resolved?

Conduct a meta-analysis with strict inclusion criteria (e.g., dosing regimen, patient demographics, analytical methods). Use sensitivity analysis to identify confounding variables (e.g., sodium’s impact on renal clearance). Apply the GRADE framework to evaluate evidence quality and highlight studies with robust methodology (e.g., controlled trials vs. observational data) .

Q. What mechanistic approaches are recommended to elucidate theophylline sodium's off-target effects in pulmonary models?

Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling pathways. Use CRISPR-Cas9 knockouts of adenosine receptors to isolate theophylline’s sodium-mediated effects. Validate findings in ex vivo precision-cut lung slices (PCLS) and correlate with clinical endpoints (e.g., FEV1 changes) .

Q. How should researchers design studies to investigate theophylline sodium's role in modulating VEGF concentrations in preanalytical workflows?

Preanalytical variables (e.g., anticoagulant choice, processing delays) significantly affect VEGF stability. Compare EDTA, CTAD, and PECT-plasma mixtures spiked with theophylline sodium. Use LC-MS/MS for absolute quantification and include time-course experiments to assess VEGF degradation kinetics. Report results using STARD guidelines to ensure reproducibility .

Q. What strategies are effective for integrating heterogeneous data on theophylline sodium's efficacy across COPD and asthma models?

Perform a systematic review adhering to PRISMA guidelines. Code data by model type (e.g., murine vs. human airway smooth muscle), dose-response relationships, and outcome measures (e.g., bronchorelaxation, cytokine profiles). Use network meta-analysis to rank therapeutic efficacy relative to other methylxanthines .

Methodological Frameworks

How can the PICO framework structure research questions on theophylline sodium's therapeutic window in neonatal apnea?

  • Population: Preterm neonates with apnea of prematurity.
  • Intervention: Intravenous theophylline sodium at 5 mg/kg/day.
  • Comparison: Placebo or caffeine citrate.
  • Outcome: Apnea frequency, serum concentration thresholds for toxicity. Define measurable endpoints (e.g., trough levels ≥8 µg/mL) and use mixed-effects models to adjust for gestational age and comorbidities .

Q. What statistical methods are robust for analyzing dose-dependent adverse effects of theophylline sodium in cardiac studies?

Apply Bayesian hierarchical models to handle sparse adverse event data. Use receiver operating characteristic (ROC) curves to identify plasma concentration thresholds for arrhythmia risk. Validate with bootstrapping to assess model stability .

Literature and Data Synthesis

Q. How can researchers mitigate bias when conducting systematic reviews of theophylline sodium's drug-drug interactions?

Use dual independent screening with tools like Rayyan. Extract data using standardized forms (e.g., Cochrane’s RoB 2.0 for risk of bias assessment). Perform meta-regression to explore heterogeneity sources (e.g., sodium’s impact on protein binding). Archive protocols on PROSPERO to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.